5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

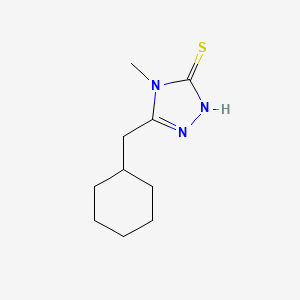

5-(Cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a cyclohexylmethyl group at position 5, and a thiol (-SH) group at position 3. The cyclohexylmethyl moiety introduces hydrophobicity and steric bulk, which can influence solubility, reactivity, and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXFKLJDFZTMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with carbon disulfide, followed by cyclization with methyl isothiocyanate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

Chemistry

5-(Cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with potential applications in multiple domains.

Biology

The compound has been investigated for its potential as an antimicrobial agent. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation markers in vitro.

- Anticancer Potential : Initial studies suggest cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Industry

The compound is utilized in developing new materials with specific properties, such as corrosion inhibitors. Its thiol group may contribute to enhanced protective qualities in various industrial applications.

Case Studies

Several studies have evaluated the biological activities of this compound:

| Study Type | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly impacts physicochemical and biological properties:

- Cyclohexylmethyl vs.

- Decylthio Group : The decylthio chain in enhances lipophilicity, improving membrane penetration for antifungal applications .

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-nitrophenyl in ) enable π-π stacking interactions, useful in materials science, whereas aliphatic chains favor solubility in nonpolar environments .

Substituent Variations at Position 4

The methyl group at position 4 is a common feature, but substitutions with ethyl, phenyl, or morpholinomethyl groups alter steric and electronic profiles:

Functionalization of the Thiol Group

The thiol group at position 3 is reactive, enabling derivatization into sulfides, sulfonamides, or disulfides:

- Schiff Bases : Triazole-thiols coupled with aldehydes () form ligands for metal coordination, useful in catalysis .

Biological Activity

5-(Cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 335220-81-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₁₅N₃S

- Molecular Weight : 197.3 g/mol

- Structure : The compound features a triazole ring with a thiol group, contributing to its reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that various triazole-thiol derivatives demonstrate cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

- Case Study : A study involving triazole derivatives reported that compounds with similar structures to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most active derivatives were identified through MTT assays against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

Antimicrobial Activity

The thiol group in this compound enhances its interaction with microbial enzymes, leading to significant antibacterial and antifungal activities.

- Antibacterial Efficacy : Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, compounds derived from similar triazole structures showed potent activity against E. coli and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Antioxidant Properties

Triazole derivatives are also noted for their antioxidant capabilities. The presence of the thiol group allows these compounds to scavenge free radicals effectively.

- Research Findings : In vitro assays have shown that certain triazole-thiol derivatives possess antioxidant activity comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles are known to inhibit various enzymes such as aromatase and carbonic anhydrase, which play crucial roles in cancer progression and microbial metabolism .

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can mitigate oxidative stress in cells, providing protective effects against cellular damage.

Data Summary

Q & A

Q. Resolution strategies :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50, MIC) across studies .

- SAR studies : Systematically modify substituents to isolate factors influencing activity .

- Reproducibility checks : Replicate key experiments under controlled conditions .

Advanced: What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Modify the cyclohexylmethyl group with hydrophobic (e.g., indole) or polar (e.g., pyridine) moieties to alter membrane permeability and target binding .

- Bioisosteric replacement : Replace the thiol (-SH) group with sulfonyl (-SO2) or methylthio (-SCH3) to enhance stability or reduce toxicity .

- Hybridization : Conjugate with pharmacophores (e.g., Schiff bases, Mannich bases) to synergize mechanisms of action .

Q. Evaluation :

- In silico screening : Use tools like PASS Online to predict pharmacological profiles .

- In vitro testing : Prioritize derivatives showing dual activity (e.g., antimicrobial + anti-inflammatory) .

Basic: What physicochemical properties of this compound are critical for formulation in preclinical studies?

Answer:

- Solubility : Assess in aqueous buffers (pH 1.2–7.4) using shake-flask or HPLC methods; poor solubility may necessitate prodrug design .

- Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .

- Lipophilicity : Determine logP values (e.g., using octanol-water partitioning) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.